molecular formula C19H16ClN3O4 B2940918 Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate CAS No. 1986519-21-4

Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

Cat. No.: B2940918
CAS No.: 1986519-21-4
M. Wt: 385.8
InChI Key: XYQMBLBKJDMDNM-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

Methyl 4-(4-chlorobenzyl)-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate, as part of the broader family of 1,2,4-triazine derivatives, exhibits a wide range of applications in scientific research due to its chemical properties and reactivity. These applications primarily encompass the synthesis of novel compounds with potential antimicrobial, anticonvulsant, and anti-inflammatory activities, as well as their utility as key intermediates in organic synthesis, including the generation of PET tracers and the study of enzymatic reactions related to herbicide metabolism.

  • Antimicrobial and Anticonvulsant Activities : A series of novel 1,2,4-triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have demonstrated good to moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds within this class have shown promise in anticonvulsant applications, as evidenced by the study of their crystal structures and hydrogen bonding characteristics (Kubicki et al., 2000).

  • Organic Synthesis Intermediates : This compound also serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity has been leveraged in the development of efficient methodologies for amide and ester formation, as well as in the synthesis of oxazolines and other heterocyclic compounds under mild conditions, showcasing its versatility in organic synthesis (Kunishima et al., 1999).

  • PET Tracer Development : In the field of medical imaging, derivatives of 1,2,4-triazine, akin to the compound , have been utilized as precursors in the synthesis of carbon-11-labeled PET tracers. These tracers are investigated for their potential in imaging specific protein targets within the body, offering insights into various biological processes and disease states (Wang et al., 2014).

  • Enzymatic Reaction Studies : The metabolism of structurally related s-triazines has been extensively studied, providing valuable information on the enzymatic processes involved in the biotransformation of herbicides and related compounds. This research offers insights into the environmental fate and biological impacts of triazine-based herbicides, contributing to the development of safer and more effective agrochemicals (Crayford & Hutson, 1972).

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-12-3-9-15(10-4-12)23-19(26)22(11-13-5-7-14(20)8-6-13)17(24)16(21-23)18(25)27-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQMBLBKJDMDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C(=O)C(=N2)C(=O)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.